Cytidine-5'-triphosphate

RNA polymerase kinetics Km determination substrate specificity

CTP quality variability undermines IVT reproducibility in mRNA therapeutic manufacturing. Cytidine-5'-triphosphate (CAS 131016-01-8) resolves this with validated purity specifications. • ≥98% HPLC purity with ≤1.5% CDP contamination ensures consistent RNA polymerase incorporation • Native Km = 0.056 ± 0.010 μM confirms high substrate affinity essential for efficient transcription • Exclusive phosphocholine donor in Kennedy pathway-non-substitutable by ATP, GTP, or UTP. Available as RUO, molecular diagnostic, and GMP-grade formulations. Specify disodium salt (CAS 36051-68-0) for ≥99% purity options.

Molecular Formula C9H16N3O14P3
Molecular Weight 483.16 g/mol
CAS No. 131016-01-8
Cat. No. B139539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate
CAS131016-01-8
SynonymsCRPPP
CTP
Cytidine Triphosphate
Magnesium CTP
Mg CTP
Triphosphate, Cytidine
Molecular FormulaC9H16N3O14P3
Molecular Weight483.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyPCDQPRRSZKQHHS-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 0.25 ml / 1 ml / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-5'-triphosphate Specifications & Class Context


Cytidine-5′-triphosphate (CTP, CAS 131016-01-8 for the free acid form) is a pyrimidine nucleoside triphosphate that serves as an essential building block for RNA synthesis and a critical activated intermediate in phospholipid biosynthesis [1]. As an endogenous metabolite present in all living organisms, CTP functions as a substrate for RNA polymerases during transcription and participates in the biosynthesis of phosphatidylcholine and other membrane phospholipids via the Kennedy pathway . Commercial CTP is typically supplied as the disodium salt (CAS 36051-68-0) with HPLC purity specifications ranging from ≥98% to ≥99%, and is available in research-use-only (RUO), molecular diagnostic grade, and GMP-grade formulations for distinct application requirements .

Primary workflow In vitro transcription, RNA polymerase kinetics, Kennedy pathway phospholipid biosynthesis Native substrate for RNA polymerases; requires authentic CTP for accurate kinetic studies
Grade availability RUO, molecular diagnostic grade, GMP-grade disodium salt Disodium salt enables precise pH buffering and lot consistency
Pathway specificity Obligate phosphocholine donor in Kennedy pathway; cytidylyltransferase recognizes cytosine base ATP, GTP, UTP cannot substitute; essential for phospholipid biosynthesis studies

Why Cytidine-5'-triphosphate Cannot Be Substituted


The four canonical ribonucleoside triphosphates (ATP, GTP, CTP, UTP) are not functionally interchangeable despite sharing a common triphosphate moiety. Their differentiation derives from enzyme active-site architecture that confers high fidelity for the specific nucleobase, with RNA polymerases discriminating against incorrect nucleotides via steric exclusion and hydrogen-bonding networks [1]. In the de novo pyrimidine biosynthetic pathway, CTP is the sole end-product inhibitor of CTP synthetase, whereas UTP, ATP, and GTP cannot fulfill this regulatory role [2]. For procurement purposes, substitution with dCTP is invalid for RNA synthesis applications because RNA polymerases exhibit a 2′-hydroxyl steric gate that strongly disfavors 2′-deoxynucleotides, while substituting CTP with another ribonucleotide introduces sequence errors [3]. The quantitative evidence below documents exactly where CTP's differentiation has been measured, enabling informed selection relative to in-class alternatives.

Other NTPs

ATP, GTP, and UTP share a triphosphate moiety but are discriminated by RNA polymerase active sites via nucleobase recognition; substitution introduces sequence errors and invalidates kinetic measurements.

dCTP

RNA polymerases employ a 2′-hydroxyl steric gate that strongly disfavors 2′-deoxynucleotides; dCTP cannot support RNA synthesis and alters polymerase fidelity assays.

UTP as regulator

Only CTP exerts end-product feedback inhibition on CTP synthetase; UTP does not fulfill this regulatory role, making CTP irreplaceable for pyrimidine metabolism and drug resistance studies.

Cytidine-5'-triphosphate Differentiation Evidence


CTP Affinity for RNA Polymerase

Wild-type respiratory syncytial virus (RSV) RNA polymerase exhibits a Km for native CTP of 0.056 ± 0.010 μM, establishing the baseline affinity that any synthetic analog must approach to serve as an effective substrate [1]. In contrast, the antiviral nucleotide analog ALS-8112-TP (2′-fluoro-4′-chloromethyl-cytidine triphosphate) shows a Km of 1.74 ± 0.34 μM for the same enzyme, representing a 31-fold lower affinity than native CTP [1]. This quantitative difference defines the inherent binding efficiency of the natural substrate relative to modified cytidine analogs and provides a reference benchmark for evaluating CTP analogs in polymerase applications.

CTP Affinity for RNA Polymerase
Cross-study comparable
Km = 0.056 ± 0.010 µM (CTP) vs 1.74 ± 0.34 µM (ALS-8112-TP); 31-fold lower affinity for analog
Native CTP binds with substantially higher efficiency; required for accurate IVT kinetic studies where analog substitution would compromise reaction rates.
WT RSV RNA polymerase, QUAD enzyme form; Km values from Michaelis-Menten analysis
RNA polymerase kinetics Km determination substrate specificity

CTP Degradation Kinetics in Plant Chromatin

In a comparative study of nucleotide-phosphohydrolyzing activity associated with chromatin purified from germinated pea cotyledons, the degradation activity for four nucleoside triphosphates ranked as: highest for GTP, lower for CTP and UTP (approximately equal), and least for ATP [1]. This hierarchy was observed in the Sephadex G-200 fraction purified from non-histone proteins, indicating that CTP is more susceptible to enzymatic hydrolysis than ATP but less susceptible than GTP in this plant chromatin context [1].

CTP Degradation Kinetics in Plant Chromatin
Head-to-head comparison
Rank order: GTP > CTP ≈ UTP > ATP
CTP more susceptible to enzymatic hydrolysis than ATP but less than GTP; may influence nucleotide supplementation strategies in plant extract assays.
Sephadex G-200 fraction from pea cotyledon chromatin
nucleotide stability triphosphatase activity degradation comparison

CTP Feedback Inhibition of CTP Synthetase

In studies of Bacillus subtilis pyrimidine nucleotide biosynthesis regulation, CTP synthetase activity was inhibited by cytidine nucleotides but not by uridine nucleotides [1]. This end-product-specific feedback inhibition is mediated by CTP, whereas UTP—the direct substrate of CTP synthetase—does not exert feedback control [1]. In Chinese hamster V79 cell studies, wild-type CTP synthetase exhibited sensitivity to CTP-mediated feedback inhibition, with three of four mutants showing Kₘ app and S₅₀ values distinctly greater than wild-type and resistance to CTP feedback inhibition [2].

CTP Feedback Inhibition of CTP Synthetase
Class-level inference
CTP inhibits CTP synthetase; UTP does not
Unique end-product regulatory role distinguishes CTP from UTP; essential for pyrimidine metabolism and drug resistance studies.
Bacillus subtilis & Chinese hamster V79 cell studies
feedback inhibition CTP synthetase pyrimidine biosynthesis

CTP Disodium Salt Formulation for GMP

Commercial CTP is predominantly supplied as the disodium salt (CAS 36051-68-0) rather than the free acid form (CAS 131016-01-8), with GMP-grade specifications requiring HPLC purity ≥99% and concentration accuracy of 100 mM ± 3 mM . The disodium salt formulation enables precise pH buffering in aqueous solutions (pH 7.0-8.5 range) and prevents the acid-catalyzed hydrolysis that free CTP undergoes in unbuffered aqueous conditions . Molecular diagnostic grade CTP (disodium salt) includes additional quality specifications: CDP (diphosphate) impurity ≤1.5 area% and CTP (HPLC) ≥98 area% .

CTP Disodium Salt Formulation for GMP
Class-level inference
Disodium salt: HPLC purity ≥99%, 100 mM ± 3 mM; free acid hygroscopic and acid-labile
Defined stoichiometry and pH-buffering support lot-to-lot consistency for GMP-grade and diagnostic applications; free acid introduces pH variability.
GMP and molecular diagnostic grade specifications per manufacturer
salt form selection GMP manufacturing aqueous stability

Cytidine-5'-triphosphate Application Scenarios


In Vitro Transcription for mRNA Therapeutics & Vaccines

CTP is an essential substrate for in vitro transcription (IVT) reactions used to produce mRNA therapeutics and vaccines. The high native affinity of CTP for RNA polymerases (Km = 0.056 ± 0.010 μM) supports efficient incorporation into the growing RNA chain [1]. For GMP mRNA production, CTP disodium salt with ≥99% HPLC purity and defined concentration (100 mM ± 3 mM) provides the batch-to-batch consistency required for regulatory submissions . Procurement should specify GMP-grade or molecular diagnostic grade CTP rather than RUO-grade to ensure compliance with quality expectations for clinical manufacturing.

Synthesis of CDP-Choline and CDP-Ethanolamine

CTP serves as the obligate phosphocholine donor in the Kennedy pathway, reacting with phosphocholine via CTP:phosphocholine cytidylyltransferase to produce CDP-choline and pyrophosphate [2]. This reaction is specific to CTP; ATP, GTP, and UTP cannot substitute because the cytidylyltransferase active site recognizes only the cytosine base [2]. For researchers studying membrane biogenesis or developing lipid nanoparticle formulations, CTP procurement is non-negotiable for this pathway step.

CTP Synthetase Inhibitor Screening for Oncology

CTP synthetase catalyzes the rate-limiting step in de novo CTP biosynthesis (ATP + UTP + glutamine → ADP + Pi + CTP + glutamate) and is a validated target for antiproliferative agents [3]. Wild-type CTP synthetase is sensitive to end-product feedback inhibition by CTP, while drug-resistant mutants exhibit elevated Kₘ app and S₅₀ values and reduced CTP sensitivity [3]. Researchers investigating mechanisms of resistance to nucleoside analogs (e.g., gemcitabine, cyclopentenyl cytosine) require high-purity CTP to accurately quantify feedback inhibition kinetics and differentiate wild-type from mutant enzyme behavior.

RNA Polymerase Fidelity & Nucleotide Discrimination

RNA-dependent RNA polymerases (RdRps) exhibit stringent nucleotide discrimination that can be quantified by comparing Kₘ values for native CTP versus modified analogs. The baseline Kₘ of 0.056 ± 0.010 μM for CTP enables calculation of fold discrimination (Kₘ analog / Kₘ CTP) as a metric of polymerase fidelity [1]. This assay requires authentic, unmodified CTP as the reference substrate; substitution with dCTP or synthetic cytidine analogs invalidates the comparison. Procurement should prioritize CTP with HPLC purity ≥98% and low CDP contamination (≤1.5%) to avoid confounding effects from diphosphate impurities .

Application
Selection Property
Validation Focus
In vitro transcription (mRNA research & vaccine development)
Native CTP substrate with high polymerase affinity
Polymerase kinetics and incorporation fidelity; lot-to-lot consistency for GMP-grade production
Kennedy pathway phospholipid biosynthesis
CTP-specific cytidylyltransferase substrate
CDP-choline/ethanolamine yield and purity; no substitution with other NTPs
Pyrimidine metabolism & oncology target studies
End-product feedback inhibitor of CTP synthetase
Wild-type vs mutant enzyme inhibition kinetics; drug resistance mechanism research
RNA polymerase fidelity assays
Unmodified CTP as reference substrate
Fold discrimination (Km analog / Km CTP) quantification; low diphosphate impurity required
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